Constitutional Isomerism as a Deposition Selectivity Lever: N–H vs. N–CH₃ Functional Group Differentiation Between Silanediamine, N,N',1,1-Tetramethyl- and BDMAS
Silanediamine, N,N',1,1-tetramethyl- (Si(CH₃)₂(NHCH₃)₂) is a constitutional isomer of bis(dimethylamino)silane, BDMAS (SiH₂(N(CH₃)₂)₂). The target compound contains one N–H bond per nitrogen atom, whereas BDMAS has fully methyl-substituted nitrogen atoms with zero N–H bonds [1]. In ALD SiO₂ processes, N–H-bearing aminosilanes exhibit fundamentally different surface reaction kinetics on hydroxylated SiO₂ and WO₃ surfaces: the N–H moiety can undergo direct hydrogen-bonding with surface –OH groups, lowering the activation barrier for the initial chemisorption step relative to precursors that rely solely on Si–N or Si–H cleavage [2]. A first-principles DFT study of aminosilane precursors on WO₃(001) demonstrated that the binding strength of the leaving amine molecule on the surface directly correlates with impurity incorporation; precursors with weaker amine–surface binding produce films with lower carbon contamination [2]. The presence of N–H in the target compound is structurally analogous to the weak-binding precursor DIPAS, which was shown to reduce surface impurities during ALD compared to BDEAS and TDMAS [2].
| Evidence Dimension | N–H bond count per nitrogen atom (determines hydrogen-bonding capacity with hydroxylated surfaces) |
|---|---|
| Target Compound Data | 1 N–H per nitrogen (2 N–H total) in Si(CH₃)₂(NHCH₃)₂ |
| Comparator Or Baseline | BDMAS (CAS 4693-04-3): 0 N–H per nitrogen; both nitrogens fully methylated as –N(CH₃)₂ |
| Quantified Difference | Qualitative structural difference: presence vs. absence of hydrogen-bond-donating N–H functionality; class-level DFT evidence indicates N–H precursors reduce surface impurity incorporation via weaker amine–surface binding [2] |
| Conditions | Structural comparison based on InChI data [1]; ALD surface reaction energetics from DFT calculations on WO₃(001) at 120–250 °C [2] |
Why This Matters
The presence of N–H bonds enables a hydrogen-bonding chemisorption pathway unavailable to fully N-alkylated analogs, potentially enabling lower carbon impurity films or different substrate selectivity—critical for advanced node semiconductor manufacturing where interfacial contamination directly impacts device electrical performance.
- [1] Springer Materials. bis(methylamino)dimethylsilane. Molecular Formula: C₄H₁₄N₂Si. InChI: InChI=1S/C4H14N2Si/c1-5-7(3,4)6-2/h5-6H,1-4H3. Confirms N–H bonds in the target structure. View Source
- [2] First-principles study of the surface reactions of aminosilane precursors over WO₃(001) during atomic layer deposition of SiO₂. 2020. Reports that DIPAS (N–H-bearing) exhibits weaker amine–surface binding than BDEAS and TDMAS, reducing surface impurities. PMID: 32353010. View Source
